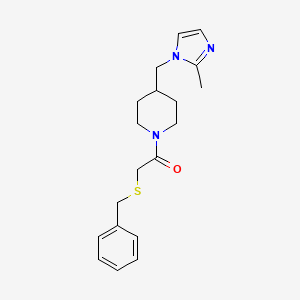
4-ethoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related 1,3,4-thiadiazole derivatives involves the dehydrosulfurization reaction of starting hydrazinecarbothioamide under the action of a mixture of iodine and triethylamine in a DMF medium. For instance, 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide was synthesized using a similar method and obtained in 84% yield, confirmed by 1H and 13C NMR spectroscopy data (Pavlova et al., 2022).
Molecular Structure Analysis
The molecular structure of these compounds is typically confirmed through spectral analysis and X-ray diffraction studies. For example, the crystal structure of a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, was established by spectral analysis and X-ray diffraction (Sharma et al., 2016).
Chemical Reactions and Properties
The chemical reactions of thiadiazole derivatives often involve cyclization and condensation processes. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate includes the cyclization of thioamide with 2-chloroacetoacetate, yielding above 60% process yield (Li-jua, 2015).
Physical Properties Analysis
Physical properties of these compounds, such as solubility, melting point, and boiling point, are typically determined through standard laboratory methods. These properties are crucial for understanding the behavior of these compounds under various conditions.
Chemical Properties Analysis
The chemical properties of 1,3,4-thiadiazole derivatives are characterized by their reactivity in various chemical reactions, including their potential as biologically active agents. For example, some derivatives have shown moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Nematocidal Activity : Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have been synthesized, demonstrating significant nematocidal activity against Bursaphelenchus xylophilus, suggesting potential for development into nematicides (Liu et al., 2022).
Antimicrobial Agents : The synthesis of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and their evaluation as antimicrobial agents have revealed potent activity against various bacterial and fungal strains, highlighting their potential as effective antimicrobial agents (Bikobo et al., 2017).
Anticancer Evaluation : Compounds containing the thiadiazole unit have been synthesized and evaluated for their anticancer activity against various cancer cell lines. Some derivatives showed higher anticancer activities than the reference drug, indicating their potential as anticancer agents (Ravinaik et al., 2021).
Chemical Properties and Mechanisms
Keto/Enol Equilibrium : Research on the keto/enol equilibrium of 1,3,4-thiadiazole-derived compounds in different solvents has provided insights into solvent-induced tautomerism, which is crucial for understanding their chemical behavior and potential biological activities (Matwijczuk et al., 2017).
Oxidative Dimerization : The oxidative dimerization of thioamides to generate 3,5-disubstituted 1,2,4-thiadiazoles using hypervalent iodine(V)-containing reagents showcases a method for synthesizing thiadiazole derivatives, potentially opening new avenues for the development of bioactive molecules (Patil et al., 2009).
Eigenschaften
IUPAC Name |
N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S2/c1-2-26-15-10-8-13(9-11-15)17(25)21-18-22-23-19(28-18)27-12-16(24)20-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXYDVMWNZNPBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-4-methoxy-7,7-dimethyl-7,8-dihydro-6H-pyrimido[4,5-b][1,4]benzothiazin-9-amine](/img/structure/B2489053.png)




![N-(3-chloro-4-methylphenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2489062.png)
![3-Fluoro-4-[(trifluoromethyl)sulfanyl]aniline](/img/structure/B2489063.png)
![2-[[6-(4-Morpholinyl)-4-oxo-3-(phenylmethyl)-2-quinazolinyl]thio]acetic acid ethyl ester](/img/structure/B2489065.png)
![1-(3,5-dimethylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2489066.png)


![2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/no-structure.png)

![(1S,4R,5R)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2489076.png)